molecular formula H2N2O6 B14265091 Nitric acid nitrate CAS No. 204575-95-1

Nitric acid nitrate

Katalognummer: B14265091
CAS-Nummer: 204575-95-1
Molekulargewicht: 126.03 g/mol
InChI-Schlüssel: LFLZOWIFJOBEPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nitric acid nitrate is a compound that combines the properties of nitric acid and nitrate ions. Nitric acid, with the chemical formula HNO₃, is a highly corrosive and toxic mineral acid. It is colorless in its pure form but can acquire a yellowish tint due to decomposition into oxides of nitrogen. Nitrate ions (NO₃⁻) are the conjugate base of nitric acid and are commonly found in various salts such as sodium nitrate and potassium nitrate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nitric acid can be synthesized in the laboratory by heating potassium nitrate or sodium nitrate with concentrated sulfuric acid. The reaction produces nitric acid and potassium hydrogen sulfate or sodium hydrogen sulfate as by-products . The reaction is as follows:

[ \text{KNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{KHSO}_4 + \text{HNO}_3 ]

Industrial Production Methods

Industrially, nitric acid is produced primarily through the Ostwald process, which involves the catalytic oxidation of ammonia. This process includes several steps:

Wirkmechanismus

The mechanism of action of nitric acid nitrate involves its strong oxidizing properties. Nitric acid can donate oxygen atoms to other substances, facilitating oxidation reactions. The nitrate ion can participate in reduction reactions, where it is reduced to nitrogen oxides. These reactions are crucial in various biochemical and industrial processes .

Vergleich Mit ähnlichen Verbindungen

Nitric acid nitrate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in various fields. Its strong oxidizing properties and ability to participate in diverse chemical reactions make it valuable in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanisms of action can help harness its potential in innovative ways.

Eigenschaften

CAS-Nummer

204575-95-1

Molekularformel

H2N2O6

Molekulargewicht

126.03 g/mol

IUPAC-Name

nitric acid

InChI

InChI=1S/2HNO3/c2*2-1(3)4/h2*(H,2,3,4)

InChI-Schlüssel

LFLZOWIFJOBEPN-UHFFFAOYSA-N

Kanonische SMILES

[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.